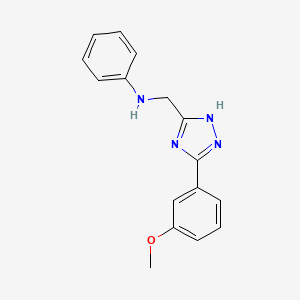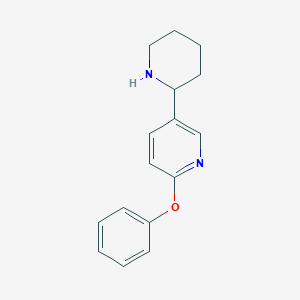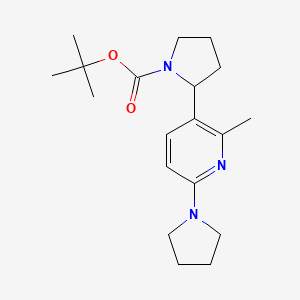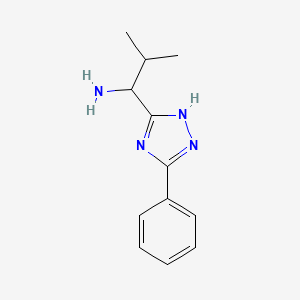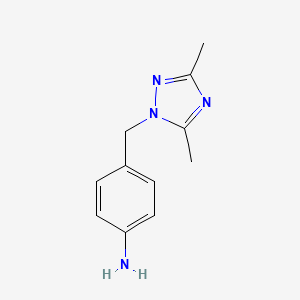
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with two methyl groups at positions 3 and 5, and an aniline group attached via a methylene bridge. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate dicarbonyl compound, followed by cyclization.
Substitution with Methyl Groups: The triazole ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Aniline Group: The final step involves the reaction of the methylated triazole with aniline in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the aniline group.
Reduction: Reduced forms of the triazole ring or the aniline group.
Substitution: Substituted derivatives at the aniline group.
Aplicaciones Científicas De Investigación
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding modes and interactions with target proteins are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the aniline group.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar structure but without the methyl groups on the triazole ring.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is unique due to the presence of both the dimethyl-substituted triazole ring and the aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-3-5-11(12)6-4-10/h3-6H,7,12H2,1-2H3 |
Clave InChI |
BPEFDVRUPWOZSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




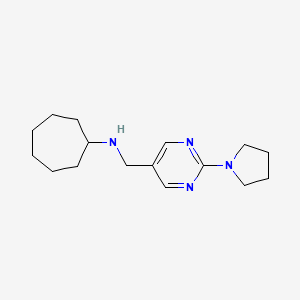
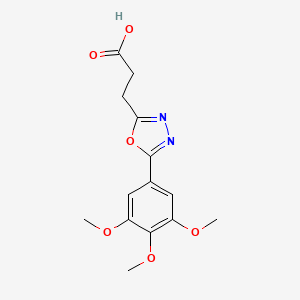
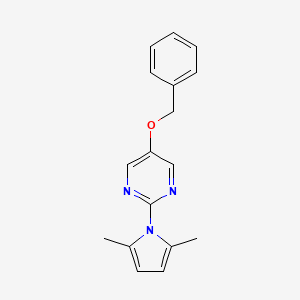
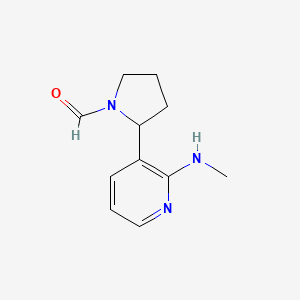
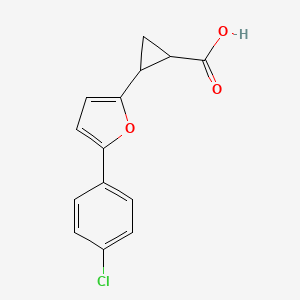
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
